molecular formula C10H14N2O2 B008569 Ethyl 2-amino-3-(pyridin-2-yl)propanoate CAS No. 103394-76-9

Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B008569
CAS No.: 103394-76-9
M. Wt: 194.23 g/mol
InChI Key: DMDWQEOYYRXMOC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Design and Synthesis for Non-ulcerogenic Agents : Ethyl 2-amino-3-(pyridin-2-yl)propanoate derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities. These compounds have shown significant activities without inducing gastric lesions, indicating their potential as non-ulcerogenic agents (Berk et al., 2009).

  • Enhancement of Memory : Certain this compound derivatives have demonstrated a significant positive effect on memory abilities in mice. This suggests their potential application in treating memory-related disorders (Li Ming-zhu, 2010).

  • Cognitive Function Improvement : Derivatives of this compound have shown promising results in improving cognitive functions and reconstructing learning and memory dysfunction in mice (Zhang Hong-ying, 2012).

Neurological and Metabolic Insights

  • Inhibition of Tryptophan Pyrrolase Activity : this compound analogs have been found to inhibit liver tryptophan pyrrolase activity, leading to an increase in brain tryptophan and serotonin concentrations. This could have implications for treating disorders related to serotonin deficiency (Shimeno et al., 1987).

  • Metabolism and Excretion Studies : Studies on the metabolism and excretion of this compound derivatives in animals have provided insights into their pharmacokinetic profiles. This is crucial for understanding their effectiveness and safety in potential therapeutic applications (Wei Tang et al., 2002).

Chemotherapeutic Potential

  • Synthesis for Anticancer Activity : The design and synthesis of this compound derivatives have been explored for their potential anticancer activities, indicating their role in the development of novel chemotherapeutic agents (Shindikar & Viswanathan, 2005).

Other Applications

  • Immunosuppressive Activity : Some derivatives of this compound have shown significant immunosuppressive activity, making them potential candidates for drug development in organ transplantation and autoimmune disorders (Kiuchi et al., 2000).

  • Cardiotonic Properties : Novel analogs of this compound have demonstrated promising cardiotonic activity, which could be beneficial in treating conditions like congestive heart failure (Bekhit & Baraka, 2005).

Safety and Hazards

Ethyl 3-(pyridin-2-ylamino)propanoate is classified as an irritant . It’s always recommended to handle chemical substances with appropriate safety measures.

Mechanism of Action

Target of Action

Ethyl 2-amino-3-(pyridin-2-yl)propanoate, also known as 2-Amino-3-pyridin-2-yl-propionic acid ethyl ester, is a potential thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in blood clotting, and it is a primary target in the treatment of thrombotic diseases.

Pharmacokinetics

The compound’s molecular weight (19423 g/mol) and LogP value (154 at 22℃ and pH6) suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting thrombin, the compound can potentially reduce the risk of thrombotic events such as strokes and heart attacks. It could be a lead compound for developing new thrombin inhibitor or anti-thrombotic drugs .

Properties

IUPAC Name

ethyl 2-amino-3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDWQEOYYRXMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403279
Record name Ethyl 3-pyridin-2-ylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103394-76-9
Record name Ethyl 3-pyridin-2-ylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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